molecular formula C21H28N6O3S2 B565125 Desmethyl Thiosildenafil-d8 CAS No. 1215321-44-0

Desmethyl Thiosildenafil-d8

Cat. No.: B565125
CAS No.: 1215321-44-0
M. Wt: 484.663
InChI Key: VMDTWBKYCKLNLA-PMCMNDOISA-N
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Description

Desmethyl Thiosildenafil-d8 is a deuterated analog of Desmethyl Thiosildenafil, which is a derivative of Sildenafil. This compound is primarily used in biochemical research, particularly in the study of proteomics. The molecular formula of this compound is C21H20D8N6O3S2, and it has a molecular weight of 484.66 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Thiosildenafil-d8 involves the incorporation of deuterium atoms into the molecular structure of Desmethyl Thiosildenafil. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Thiosildenafil-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Desmethyl Thiosildenafil-d8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Desmethyl Thiosildenafil-d8 is similar to that of Sildenafil. It acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation. This mechanism is crucial for its effects in treating conditions like erectile dysfunction and pulmonary arterial hypertension .

Comparison with Similar Compounds

Desmethyl Thiosildenafil-d8 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise analytical measurements. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and stability profiles.

Properties

IUPAC Name

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDTWBKYCKLNLA-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675816
Record name 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215321-44-0
Record name 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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